7-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 7-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Brand Name: Vulcanchem
CAS No.: 727664-37-1
VCID: VC11438364
InChI: InChI=1S/C23H21N5O4/c1-25-20-19(21(29)26(2)23(25)30)27-13-16(14-10-11-17(31-3)18(12-14)32-4)28(22(27)24-20)15-8-6-5-7-9-15/h5-13H,1-4H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC
Molecular Formula: C23H21N5O4
Molecular Weight: 431.4 g/mol

7-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

CAS No.: 727664-37-1

Cat. No.: VC11438364

Molecular Formula: C23H21N5O4

Molecular Weight: 431.4 g/mol

* For research use only. Not for human or veterinary use.

7-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione - 727664-37-1

Specification

CAS No. 727664-37-1
Molecular Formula C23H21N5O4
Molecular Weight 431.4 g/mol
IUPAC Name 7-(3,4-dimethoxyphenyl)-2,4-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
Standard InChI InChI=1S/C23H21N5O4/c1-25-20-19(21(29)26(2)23(25)30)27-13-16(14-10-11-17(31-3)18(12-14)32-4)28(22(27)24-20)15-8-6-5-7-9-15/h5-13H,1-4H3
Standard InChI Key BSZADDOETKCYQA-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC

Introduction

The compound 7-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule that belongs to the purine family, specifically modified with an imidazo[2,1-f]purine core. This compound is not directly mentioned in the provided search results, but its structure can be inferred from related compounds like 1,7-dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione . The addition of a 3,4-dimethoxyphenyl group at the 7-position would significantly alter its chemical and biological properties.

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including condensation reactions and ring closures. For example, the synthesis of related purine derivatives often involves the use of nucleophilic substitution or ring-closure reactions to form the imidazo[2,1-f]purine core . The addition of a 3,4-dimethoxyphenyl group could be achieved through a Suzuki-Miyaura cross-coupling reaction or similar methods.

Biological Activity

Purine derivatives are known for their diverse biological activities, including acting as adenosine receptor antagonists or agonists, which can influence cardiovascular, neurological, and inflammatory responses. The specific biological activity of 7-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione would depend on its interaction with biological targets, which could be explored through in vitro and in vivo studies.

Environmental Impact and Safety

The environmental impact of synthesizing such compounds involves considerations of solvent usage, waste generation, and potential toxicity. Efforts to minimize environmental impact, such as using green chemistry principles (e.g., reducing solvent usage and employing recyclable materials), are crucial in modern organic synthesis .

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